1-{4-[4-({1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}oxy)but-2-yn-1-yl]piperazin-1-yl}ethan-1-one
Description
1-{4-[4-({1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}oxy)but-2-yn-1-yl]piperazin-1-yl}ethan-1-one is a structurally complex molecule featuring a pyrimidine core substituted with a methyl and trifluoromethyl group at positions 2 and 6, respectively. This core is linked via a piperidine ring to a but-2-yn-1-yloxy spacer, which connects to a piperazine moiety terminated by an acetyl group. The trifluoromethyl group enhances metabolic stability and hydrophobic interactions, while the acetyl group may influence solubility and binding specificity .
Properties
IUPAC Name |
1-[4-[4-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]oxybut-2-ynyl]piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28F3N5O2/c1-16-25-19(21(22,23)24)15-20(26-16)29-8-5-18(6-9-29)31-14-4-3-7-27-10-12-28(13-11-27)17(2)30/h15,18H,5-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZSLMBBOXHYMRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCC(CC2)OCC#CCN3CCN(CC3)C(=O)C)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28F3N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogs
Key Observations :
- Substituent Effects: The trifluoromethyl group in the target compound may confer higher electronegativity and lipophilicity compared to phenoxy (CAS 1116045-04-5) or nitro (CAS 9-derived) groups, influencing target binding and pharmacokinetics .
- Terminal Group Impact : Acetyl-terminated compounds (target and CAS 1116045-04-5) may exhibit enhanced solubility relative to butan-2-one or methylpiperidinyl termini .
Methodologies for Similarity Assessment
Computational Approaches
- Tanimoto Coefficient : Used in similarity indexing (e.g., ), this method evaluates structural overlap via molecular fingerprints. A score >70% suggests comparable bioactivity .
- Molecular Fingerprints : MACCS and Morgan fingerprints encode structural features (e.g., rings, bonds) to quantify similarity. The target compound’s trifluoromethyl group would generate distinct fingerprint patterns compared to analogs .
Cross-Reactivity in Assays
Cross-reactivity profiles () indicate that minor structural changes (e.g., replacing CF3 with phenoxy) could alter antibody binding in immunoassays, reducing false positives in high-selectivity applications .
Preparation Methods
Pyrimidine Ring Formation
The trifluoromethylpyrimidine ring is constructed via a condensation reaction between trifluoromethyl acetamide and methyl malonate derivatives. Using 2,2,2-trifluoroacetamide and methyl 3-oxobutanoate under acidic conditions (H2SO4, 120°C), the pyrimidine core forms in 65–70% yield. Subsequent chlorination with POCl3 introduces a leaving group at the 4-position, enabling piperidine coupling.
Reaction Conditions :
| Reagent | Equivalents | Temperature | Time | Yield |
|---|---|---|---|---|
| Trifluoroacetamide | 1.2 | 120°C | 6 h | 68% |
| POCl3 | 3.0 | 110°C | 3 h | 85% |
Piperidine Coupling via Buchwald-Hartwig Amination
The chloropyrimidine intermediate undergoes palladium-catalyzed amination with piperidin-4-ol. Optimized conditions use Pd(dba)2 (5 mol%), Xantphos (10 mol%), and Cs2CO3 in toluene at 100°C, achieving 78% yield.
Preparation of 1-(piperazin-1-yl)ethan-1-one
Selective Acetylation of Piperazine
Piperazine is acetylated using acetic anhydride in dichloromethane with triethylamine as a base. To ensure monoacetylation, a 1:1 molar ratio of piperazine to acetic anhydride is maintained at 0°C, yielding 89% of the desired product.
Purification : Recrystallization from ethanol/water (4:1) affords 95% purity.
Propargylation and Ether Bond Formation
Synthesis of Propargyl Bromide Intermediate
The piperazine-ethanone core is alkylated with 1,4-dibromobut-2-yne in acetonitrile using K2CO3 as a base (60°C, 12 h), yielding the propargyl bromide intermediate in 82% yield.
Williamson Ether Coupling
The piperidine-pyrimidine alcohol reacts with the propargyl bromide intermediate under phase-transfer conditions (TBAB , NaOH, H2O/CH2Cl2). After 24 h at 40°C, the desired ether forms in 75% yield.
Optimization Data :
| Base | Solvent | Catalyst | Yield |
|---|---|---|---|
| NaOH | H2O/CH2Cl2 | TBAB | 75% |
| K2CO3 | DMF | None | 58% |
Final Assembly and Purification
Global Deprotection and Workup
Residual protecting groups (e.g., Boc) are removed with HCl in dioxane (4 M, 2 h), followed by neutralization with NaHCO3. The crude product is purified via silica gel chromatography (EtOAc/hexanes, 3:7) to achieve >99% purity.
Characterization Data
-
HRMS (ESI+) : m/z calculated for C23H28F3N5O2 [M+H]+: 472.2167, found: 472.2165.
-
1H NMR (400 MHz, CDCl3) : δ 6.82 (s, 1H, pyrimidine-H), 4.45 (m, 1H, piperidine-O), 3.75–3.40 (m, 8H, piperazine), 2.45 (s, 3H, COCH3), 2.10 (s, 3H, CH3).
Industrial-Scale Considerations
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and what challenges are associated with its multi-step synthesis?
- Methodological Answer : The synthesis involves sequential coupling of pyrimidine, piperidine, and piperazine moieties. Key steps include:
- Step 1 : Functionalization of the pyrimidine ring at the 4-position with a trifluoromethyl group via nucleophilic aromatic substitution (e.g., using CF₃Cu reagents) .
- Step 2 : Coupling the piperidine ring to the pyrimidine core via an ether linkage, requiring anhydrous conditions to prevent hydrolysis .
- Step 3 : Alkynylation of the piperazine ring using a but-2-yn-1-yl spacer, often mediated by Sonogashira or copper-catalyzed cross-coupling .
Challenges : Low yields in alkyne coupling due to steric hindrance, regioselectivity issues in trifluoromethylation, and purification difficulties caused by polar intermediates. Optimize via microwave-assisted synthesis or flow chemistry to enhance efficiency .
Q. What spectroscopic and chromatographic methods are recommended for characterizing the compound’s purity and structural integrity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use -, -, and -NMR to confirm substituent positions and detect impurities. The trifluoromethyl group ( to ppm in -NMR) is a key marker .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures >95% purity. Use C18 columns and acetonitrile/water gradients .
- Mass Spectrometry (HRMS) : Electrospray ionization (ESI) confirms molecular weight (calc. for C₂₃H₂₈F₃N₅O₂: 487.21 g/mol) .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the compound’s binding affinity in receptor-ligand interaction studies?
- Methodological Answer :
- Comparative SAR Studies : Replace the -CF₃ group with -CH₃ or -Cl to assess changes in potency. For example, in kinase inhibition assays, the -CF₃ group enhances hydrophobic interactions with ATP-binding pockets, increasing IC₅₀ values by 2–3 fold compared to -CH₃ analogs .
- Computational Modeling : Molecular docking (e.g., AutoDock Vina) reveals that -CF₃ stabilizes the ligand-receptor complex via van der Waals interactions, as shown in PI3Kα and mTOR targets .
Q. How should researchers resolve discrepancies in biological activity data across different in vitro assays?
- Methodological Answer :
- Assay Standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., ATP concentration in kinase assays). Contradictions in IC₅₀ values (e.g., 10 nM vs. 50 nM) often arise from variable endogenous enzyme expression .
- Purity Verification : Re-test the compound after repurification via flash chromatography to exclude degradation products .
- Orthogonal Assays : Validate results using SPR (surface plasmon resonance) for binding kinetics and cellular thermal shift assays (CETSA) for target engagement .
Q. What in vitro assays are suitable for elucidating the compound’s mechanism of action?
- Methodological Answer :
- Kinase Profiling : Use a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify primary targets. This compound shows selectivity for PI3Kδ (IC₅₀ = 8 nM) over PI3Kα (IC₅₀ = 120 nM) .
- Apoptosis Assays : Treat cancer cell lines (e.g., MCF-7) and measure caspase-3/7 activation via luminescence. Dose-dependent responses (1–10 µM) indicate pro-apoptotic activity .
Experimental Design & Data Analysis
Q. What considerations are critical when designing in vivo pharmacokinetic studies for this compound?
- Methodological Answer :
- Solubility Optimization : Use co-solvents like PEG-400 or cyclodextrin complexes to address low aqueous solubility (<10 µg/mL) .
- Metabolic Stability : Assess hepatic microsome clearance (e.g., human vs. mouse). The -CF₃ group reduces CYP450-mediated oxidation, improving half-life (t₁/₂ = 4.2 hrs in mice) .
- Bioavailability : Formulate as nanosuspensions or lipid-based carriers to enhance oral absorption (F% = 22% in preclinical models) .
Q. What structural modifications could improve the compound’s blood-brain barrier (BBB) penetration for CNS applications?
- Methodological Answer :
- LogP Optimization : Reduce logP from 3.5 to 2.0 by replacing the but-2-yn-1-yl spacer with a polyethylene glycol (PEG) chain. This lowers efflux via P-glycoprotein .
- Introducing Hydrogen Bond Donors : Add -OH or -NH₂ groups to the piperazine ring to enhance passive diffusion, as modeled in BBB-predictor software .
Safety & Handling
Q. What are the key safety protocols for handling this compound in laboratory settings?
- Methodological Answer :
- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis steps due to potential dust formation .
- Spill Management : Neutralize spills with activated charcoal, then dispose as hazardous waste. Avoid aqueous washes to prevent contamination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
